3-(Chloromethyl)benzene-1-thiol
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Overview
Description
3-(Chloromethyl)benzene-1-thiol is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a thiol group at the 1 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzene-1-thiol typically involves the chloromethylation of benzene derivatives. One common method includes the reaction of benzene with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)benzene-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Thiol-ene Reactions: The thiol group can participate in thiol-ene “click” reactions, forming thioether linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) in aqueous solution at elevated temperatures (above 350°C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) can be employed.
Thiol-ene Reactions: Radical initiators or base catalysts are used to facilitate these reactions.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Disulfides or Sulfonic Acids: From oxidation reactions.
Thioethers: From thiol-ene reactions.
Scientific Research Applications
3-(Chloromethyl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzene-1-thiol involves its reactive functional groups:
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Bromomethyl)benzene-1-thiol: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)benzene-1-thiol is unique due to the presence of both a chloromethyl and a thiol group, which allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(chloromethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZHVVPVIIFYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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